Product packaging for 5-(1-Chlorovinyl)-dUrd(Cat. No.:CAS No. 69304-46-7)

5-(1-Chlorovinyl)-dUrd

Cat. No.: B14465669
CAS No.: 69304-46-7
M. Wt: 288.68 g/mol
InChI Key: FQRIBMHYAICHAB-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1-Chlorovinyl)-dUrd is a 5-substituted 2'-deoxyuridine analog investigated for its potential antiviral properties. As part of this class of nucleoside analogues, its primary research value lies in its mechanism of action, which is hypothesized to involve the inhibition of viral thymidylate synthase, a key enzyme in the synthesis of thymidine nucleotides required for viral DNA replication . This mechanism is shared by other 5-substituted deoxyuridines, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which have demonstrated potent and selective activity against herpesviruses and poxviruses . Researchers can utilize this compound to probe the molecular pathways of viral DNA synthesis and to explore new therapeutic strategies against DNA viruses. Consistent with its research application, the compound is thought to function as an antimetabolite, potentially being incorporated into viral DNA and leading to chain termination or dysfunctional genetic material. All studies must be conducted in compliance with applicable laws and regulations. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O5 B14465669 5-(1-Chlorovinyl)-dUrd CAS No. 69304-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69304-46-7

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

5-(1-chloroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13ClN2O5/c1-5(12)6-3-14(11(18)13-10(6)17)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,1-2,4H2,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

FQRIBMHYAICHAB-DJLDLDEBSA-N

Isomeric SMILES

C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)Cl

Canonical SMILES

C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for 5-(1-Chlorovinyl)-dUrd

The creation of this compound involves specialized techniques in nucleoside chemistry, often as part of a broader synthesis of novel 2'-deoxyuridine (B118206) derivatives.

Conventional Synthetic Routes in Nucleoside Chemistry

The synthesis of 5-substituted 2'-deoxyuridines, including this compound, traditionally involves the condensation of a modified pyrimidine (B1678525) base with a protected deoxyribose sugar. A common method is the condensation of a silylated 5-substituted uracil (B121893) with a protected 2'-deoxy-3,5-di-O-acyl-α-D-erythropentofuranosyl chloride. pnas.orgnih.gov This reaction typically yields a mixture of α and β anomers of the protected nucleoside, which then require separation, often by chromatography. pnas.org Following separation, the protecting groups on the sugar moiety are removed, for instance, by treatment with sodium methoxide (B1231860) in methanol, to yield the final nucleoside. pnas.org

Another established approach involves the modification of a pre-existing nucleoside. For example, 5-formyl-2'-deoxyuridine (B1195723) can be synthesized by the oxidation of 5-hydroxymethyl-2'-deoxyuridine (B45661). researchgate.net This 5-formyl derivative can then serve as a key intermediate for further modifications at the 5-position.

Integration within Series of Newly Synthesized 2'-Deoxyuridine Derivatives

The synthesis of this compound is often reported alongside a series of other novel 5-substituted 2'-deoxyuridine derivatives. pnas.orgresearchgate.net This is part of a systematic exploration of how different substituents at the 5-position of the uracil ring influence biological activity. For instance, a series of 5-vinyl-dUrd analogs, including this compound, (E)-5-(2-bromovinyl)-dUrd, and (E)-5-(2-iodovinyl)-dUrd, were synthesized to evaluate their potential as anti-herpes agents. pnas.org This integrated approach allows for a direct comparison of the biological properties of closely related compounds.

Exploration of Palladium-Catalyzed Coupling and Related Reaction Pathways for Vinyl-Substituted Nucleosides

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of C-C bond-containing nucleosides, including vinyl-substituted derivatives. cdnsciencepub.comnih.govnih.gov The Heck reaction, for instance, has been utilized for the alkenylation of unprotected nucleosides. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which can be further modified. nih.govmdpi.com

Specifically for vinyl nucleosides, palladium-catalyzed coupling of vinyl triflates with pyrimidine nucleosides has been shown to produce C-5 alkyl-substituted nucleosides after hydrogenation. cdnsciencepub.comcdnsciencepub.com This method offers a versatile route to a variety of 5-substituted nucleosides under mild conditions. cdnsciencepub.comcdnsciencepub.com The use of organostannanes in Stille coupling reactions, catalyzed by palladium, is another effective strategy for creating vinyl-substituted purine (B94841) and pyrimidine nucleosides. tandfonline.com

Synthesis of Analogues and Structural Modifications for Enhanced Activity

To improve the biological profile of lead compounds like this compound, chemists synthesize a range of analogs with modified halogenated vinyl groups or different substituents at the 5-position.

Design and Preparation of Halogenated Vinyl Analogs (e.g., (E)-5-(2-Bromovinyl)-dUrd, (E)-5-(2-Iodovinyl)-dUrd)

The synthesis of halogenated vinyl analogs such as (E)-5-(2-Bromovinyl)-dUrd (Brivudine or BVDU) and (E)-5-(2-Iodovinyl)-dUrd (IVDU) has been extensively studied. One synthetic route to BVDU involves the alkylation of (E)-5-(2-bromovinyl)uracil with a protected chloro-sugar, followed by deacylation. google.com However, this method can be problematic due to difficulties in synthesizing the starting uracil base and the formation of isomeric mixtures. google.com

A more efficient method for synthesizing BVDU involves starting from 5-iodouridine, which is converted to (E)-5-(2-carbomethoxyvinyl)uridine and then to (E)-5-(2-carboxyvinyl)uridine. nih.gov Enzymatic methods have also been explored, using transdeoxyribosylation from a donor nucleoside to the heterocyclic base. researchgate.net The synthesis of (E)-5-(2-iodovinyl)-dUrd follows a similar strategy, often starting from 5-iodouridine. pnas.org

CompoundCommon NameSynthetic Precursor(s)Key Reaction Type
(E)-5-(2-Bromovinyl)-dUrdBrivudine, BVDU5-iodouridine or (E)-5-(2-bromovinyl)uracilHalogenation, Alkylation
(E)-5-(2-Iodovinyl)-dUrdIVDU5-iodouridineHalogenation

Exploration of Other 5-Substituted 2'-Deoxyuridine Derivatives (e.g., 5-Ethynyl-dUrd, 5-Fluoro-dUrd)

The exploration of other 5-substituted analogs is crucial for understanding structure-activity relationships.

5-Ethynyl-2'-deoxyuridine (EdU) is a well-known thymidine (B127349) analog. Its synthesis can be achieved via a palladium-catalyzed Sonogashira cross-coupling reaction between a protected 5-iodo-2'-deoxyuridine and trimethylsilylacetylene. nih.govnih.gov This method provides a direct and efficient route to introduce the ethynyl (B1212043) group.

5-Fluoro-2'-deoxyuridine (B1346552) (FUDR) is another important analog. The synthesis of FUDR and its derivatives can be approached in several ways. One method involves the direct fluorination of a nucleoside moiety. mdpi.com Another common strategy is the condensation of a silylated 5-fluorouracil (B62378) with a protected deoxyribose sugar. nih.govacs.org

CompoundAbbreviationKey Synthetic Strategy
5-Ethynyl-2'-deoxyuridineEdUPalladium-catalyzed Sonogashira coupling
5-Fluoro-2'-deoxyuridineFUDRDirect fluorination or condensation of 5-fluorouracil with a protected sugar

Development of Acyclic Nucleoside Phosphonate (B1237965) Analogues

Acyclic nucleoside phosphonates (ANPs) are a significant class of antiviral agents characterized by a phosphonate group attached to an acyclic side chain, which replaces the sugar moiety of natural nucleosides. medbullets.com This structural feature bypasses the need for the initial, often rate-limiting, phosphorylation step by viral or cellular kinases, a crucial activation step for many nucleoside analogues. nih.gov ANPs like cidofovir (B1669016) and adefovir (B194249) have demonstrated broad-spectrum antiviral activity. medbullets.comresearchgate.net

The development of ANP analogues related to 5-substituted 2'-deoxyuridines aims to combine the structural features of the base with the advantageous properties of the phosphonate group. Research into a series of 5-substituted 2'-deoxyuridines, including this compound, has provided insights into their potential as inhibitors of cell proliferation. In a study evaluating the inhibitory effects of 26 different dUrd analogues on L1210 cell proliferation, this compound was identified as an effective inhibitor. researchgate.net The findings from this research help to guide the rational design of new ANPs.

The inhibitory effectiveness of various dUrd analogues is presented in the table below, with lower ID50 values indicating higher potency.

Compound50% Inhibitory Dose (ID50) (µg/mL)
5-Fluoro-dUrd< 0.001
5-Trifluoromethyl-dUrd~ 0.001
5-Nitro-dUrd (5'-monophosphate)~ 0.01
5-Ethynyl-dUrd~ 0.1
5-Formyl-dUrd~ 0.2
This compound ~ 0.5
Data sourced from a study on L1210 cell proliferation. researchgate.net

These data demonstrate that while not as potent as compounds like 5-Fluoro-dUrd, this compound shows significant inhibitory activity, making its core structure a candidate for incorporation into ANP designs. researchgate.net Synthetic strategies for C1'-branched ANPs have been developed, providing pathways to a wide diversity of target molecules with potential antiviral or antineoplastic activities. rsc.org

Investigation of Bicyclic Nucleoside Analogues

Another strategy for modifying nucleoside analogues involves creating bicyclic structures, which can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a biological target. Bicyclic pyrimidine nucleoside analogues (BCNAs) have emerged as highly potent and selective inhibitors of the varicella-zoster virus (VZV). nih.gov These compounds exhibit inhibitory activity in the picomolar range against various VZV strains while showing no toxicity at micromolar concentrations. nih.gov

The selectivity of BCNAs is attributed in part to their specific activation by the VZV-encoded thymidine kinase (TK). nih.gov This is a key characteristic shared with other successful anti-herpesvirus agents like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). researchgate.net Unlike BVDU, however, the base of BCNAs is not a substrate for enzymes that could lead to unwanted drug interactions, such as the inhibition of 5-fluorouracil catabolism. nih.govresearchgate.net The investigation into BCNAs provides a framework for developing analogues of other 5-substituted pyrimidines, including those derived from this compound. The goal of such investigations is to create rigid structures that may offer enhanced biological activity and a more favorable pharmacological profile. nih.govacs.org

Stereochemical Considerations in Analogue Synthesis

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of pharmaceuticals. wikipedia.org For analogues of this compound, several stereochemical aspects must be controlled during synthesis. This includes the geometry of the double bond in the chlorovinyl substituent and the configuration of the chiral centers in the sugar moiety.

The chlorovinyl group can exist as two different geometric isomers: (E) and (Z). The spatial arrangement of the chlorine atom relative to the pyrimidine ring can significantly influence how the molecule interacts with its target enzyme. For the related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), the (E)-isomer is a potent antiviral agent, whereas the (Z)-isomer is significantly less active, highlighting the importance of the vinyl halide's stereochemistry. researchgate.net Synthesis of these compounds often requires stereoselective methods to ensure the desired isomer is produced. For example, a reaction of 5-(1-fluoro-2-chloroethyl)-3′,5′-di-O-acetyl-2′-deoxyuridine can yield (E)-5-(2-chlorovinyl)-2′-deoxyuridine. researchgate.net

Furthermore, the deoxyribose sugar contains multiple chiral centers, and its attachment to the pyrimidine base creates an anomeric center, resulting in α and β anomers. The β-anomer is typically the biologically active form for nucleoside analogues, mimicking the structure of natural nucleosides. Synthetic procedures must therefore control the stereochemistry at the anomeric carbon to produce the correct β-D-ribofuranosyl configuration. researchgate.net

Stereochemical FeatureIsomersSignificance
Vinyl Group Geometry (E) and (Z) isomersDrastically affects biological activity, with the (E)-isomer often being more potent for related vinyl-halide substituted nucleosides. researchgate.net
Anomeric Center α and β anomersThe β-anomer is typically the biologically active form that mimics natural nucleosides. researchgate.net
Sugar Moiety D- and L-sugarsThe natural D-sugar configuration is usually required for recognition by viral and cellular enzymes.

Modifications of the Sugar Moiety in Nucleoside Analogues

The sugar moiety of a nucleoside analogue is a primary target for chemical modification to improve pharmacological properties. nih.gov Alterations to the 2'-deoxyribose ring can influence the compound's stability, cellular uptake, and interaction with viral enzymes. For the broad class of 5-substituted 2'-deoxyuridines, which includes this compound, various modifications to the sugar portion have been explored. nih.gov

Strategies include the introduction of substituents at the 2' or 3' positions of the sugar ring or the replacement of the furanose ring with other cyclic or acyclic structures. For instance, carbocyclic analogues, where the sugar's oxygen atom is replaced by a methylene (B1212753) group, have been synthesized for compounds like 5-fluorouridine. nih.gov These analogues can exhibit increased metabolic stability. Another approach is the synthesis of branched-chain sugar nucleosides, which can alter the conformational flexibility of the molecule and its interaction with target enzymes. nih.gov The development of disaccharide analogues in other classes of compounds has also shown that extending the sugar moiety can critically impact biological activity. nih.gov These examples underscore the principle that modifying the sugar component is a viable and frequently employed strategy for optimizing the therapeutic potential of nucleoside analogues.

Molecular and Cellular Mechanisms of Action

Enzymatic Target Interactions and Inhibition Profile

The primary enzymatic target of 5-(1-Chlorovinyl)-dUrd is thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. However, its activity is contingent on intracellular metabolic activation.

Elucidation of the Role of 5'-Monophosphate Derivatives (5-X-dUMPs) in Enzyme Binding

For this compound to exert its inhibitory effect on thymidylate synthase, it must first be phosphorylated to its 5'-monophosphate form, 5-(1-Chlorovinyl)-dUMP. nih.gov This conversion is a critical activation step. The resulting 5-substituted 2'-deoxyuridine (B118206) 5'-monophosphates (5-X-dUMPs) are the actual entities that bind to and inhibit the enzyme. nih.gov The mechanism of inhibition often involves the formation of a stable ternary complex between the inhibitor (in its monophosphate form), thymidylate synthase, and the cofactor N5,N10-methylenetetrahydrofolate. nih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP. nih.gov

Cellular Processing and Metabolic Fate (excluding systemic metabolism)

The efficacy of this compound is dependent on its ability to enter target cells and undergo the necessary metabolic conversions to its active forms.

Mechanisms of Cellular Uptake in Target Cells

The precise mechanisms governing the cellular uptake of this compound are not extensively detailed in the provided search results. However, nucleoside analogues typically enter cells via nucleoside transporter proteins embedded in the cell membrane. The "ProTide" prodrug approach, which masks the phosphate (B84403) groups of nucleoside monophosphates to create more lipophilic compounds, is a strategy designed to enhance cellular uptake, suggesting that the parent nucleoside's polarity might otherwise limit its passive diffusion across the cell membrane. acs.org

Intracellular Phosphorylation and Activation Pathways

Once inside the cell, this compound must be phosphorylated to become active. This process is often initiated by viral or cellular thymidine (B127349) kinases. researchgate.netresearchgate.net The initial phosphorylation to the 5'-monophosphate is the rate-limiting step for the activation of many nucleoside analogues. acs.org Subsequently, cellular kinases catalyze the further phosphorylation to the diphosphate (B83284) and then to the triphosphate derivative. researchgate.net The efficiency of these phosphorylation steps can significantly influence the compound's potency and selectivity. For some nucleoside analogues, phosphorylation is preferentially carried out by virus-encoded enzymes, leading to a higher concentration of the active triphosphate form in infected cells compared to uninfected cells. researchgate.netresearchgate.net

Substrate Recognition and Catabolism by Nucleoside-Metabolizing Enzymes (e.g., Thymidine Phosphorylase)

The metabolic fate of nucleoside analogs like 5-(1-Chlorovinyl)-2'-deoxyuridine (this compound) is largely determined by their interaction with various nucleoside-metabolizing enzymes. A key enzyme in this context is thymidine phosphorylase (TP), which plays a crucial role in pyrimidine nucleoside salvage pathways. sci-hub.stresearchgate.net TP catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. researchgate.net

Research has demonstrated that thymidine phosphorylase recognizes a wide array of 5-substituted-2'-deoxyuridines as substrates. sci-hub.st Studies on various analogs, including (E)-5-(2-bromovinyl)-dUrd (BVDU), have shown that they are effectively degraded by purified human thymidine phosphorylase. sci-hub.stresearchgate.net The enzymatic activity of TP is not limited to endogenous nucleosides; it can also catabolize synthetic analogs, which is a critical factor in their pharmacological profile. For instance, some 5-substituted 2'-deoxyuridines are degraded by TP more rapidly than the natural substrates, thymidine and deoxyuridine. researchgate.net The isomeric form, (E)-5-(2-chlorovinyl)-dUrd, has been identified as an effective substrate for thymidine phosphorylase isolated from human blood platelets. researchgate.net This suggests that this compound is also likely recognized and catabolized by this enzyme.

Beyond thymidine phosphorylase, other enzymes such as thymidine kinase (TK) are central to the activation of many nucleoside analogs. kuleuven.be Viral-encoded TK, in particular, can phosphorylate 5-substituted deoxyuridines, initiating their conversion into active antiviral agents. researchgate.netnih.gov While this compound itself has been noted for its inhibitory effects on the replication of herpes simplex virus type 1, its efficacy is linked to the metabolic processes within the cell. acs.org Another enzyme, thymidylate synthase (TS), which is crucial for DNA synthesis, is also a target for related 5-substituted pyrimidines, such as 5-fluoro-2'-deoxyuridine (B1346552). acs.orgnih.gov The compound this compound has also been listed among inhibitors of thymidylate synthase. nih.gov

The interaction of these analogs with metabolizing enzymes is a double-edged sword. While activation by kinases is essential for the therapeutic effect of many nucleoside drugs, catabolism by phosphorylases can lead to their inactivation and degradation. sci-hub.stacs.org

EnzymeInteraction with 5-Substituted DeoxyuridinesSignificanceReference
Thymidine Phosphorylase (TP)Catalyzes the phosphorolytic cleavage of the glycosidic bond. (E)-5-(2-chlorovinyl)-dUrd is a known substrate.Leads to the catabolism and potential inactivation of the compound. sci-hub.stresearchgate.net
Thymidine Kinase (TK)Phosphorylates the 5'-hydroxyl group. Essential for the activation of many antiviral nucleoside analogs.Initiates the conversion of the prodrug into its active mono-, di-, and triphosphate forms. kuleuven.beresearchgate.netnih.gov
Thymidylate Synthase (TS)Inhibited by the 5'-monophosphate metabolites of certain 5-substituted deoxyuridines (e.g., 5-fluoro-dUrd).Blocks de novo synthesis of thymidylate, a crucial component of DNA. acs.orgnih.gov

Molecular Interaction Profiling

Computational Chemistry Approaches for Ligand-Enzyme Binding Analysis

Computational chemistry provides powerful tools for investigating the interactions between small molecules like this compound and their enzyme targets at a molecular level. Although specific computational studies on this compound are not widely published, methods applied to structurally similar compounds, such as 5-fluorouracil (B62378) (5-FU) and its derivatives, offer significant insights into the potential analytical approaches. acs.orgnih.gov

One such method is the development of integrated mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models. These models can simulate the dynamics of drug-target interactions, including thymidylate synthase (TS) inhibition and the resulting imbalance in the deoxynucleoside triphosphate (dNTP) pool. nih.gov For 5-FU, computational models have been created to trace the kinetics of its anabolites and predict tumor response, providing a quantitative understanding of its cytotoxic effects. nih.gov

Another powerful technique is free energy perturbation (FEP) calculations. FEP has been used to predict the relative binding energies of 5'-substituted analogs of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) to thymidylate synthase. acs.org These calculations can guide the design of novel inhibitors by suggesting modifications that maintain or enhance binding potency. For example, FEP suggested that 5′(R)-CH₃ and 5′(S)-CF₃ FdUMP analogs would retain their potency against TS. acs.org

Molecular docking is another widely used computational approach to predict the binding conformation and affinity of a ligand within the active site of a target protein. researchgate.net Docking studies performed on various inhibitors of thymidine phosphorylase have helped to elucidate the key binding interactions responsible for their inhibitory activity. researchgate.net Such studies could be readily applied to this compound to visualize its binding mode within the active site of enzymes like thymidine phosphorylase or thymidylate synthase and to rationalize its substrate or inhibitory properties.

Structural Biology Insights into Active Site Interactions (if available for related compounds)

While a crystal structure of this compound complexed with an enzyme is not currently available in the public domain, structural data for related 5-substituted pyrimidine nucleosides bound to thymidine phosphorylase (TP) provide a valuable framework for understanding these interactions.

The crystal structure of human thymidine phosphorylase (hTP) has been resolved, both in its native form and in complex with substrates like 5-iodouracil (B140508) (5IUR), a close structural analog of this compound. researchgate.net These structures reveal that TP is a dimeric enzyme, with each monomer containing an active site. The active site is located in a pocket where the pyrimidine base and the deoxyribose moiety of the substrate bind.

In the hTP-5IUR complex, the uracil (B121893) base is positioned in a hydrophobic pocket, forming hydrogen bonds with backbone atoms of the enzyme. The iodine atom at the C5 position occupies a specific sub-pocket. The orientation and interactions of the 5-substituent are crucial for substrate recognition and catalytic efficiency. A quantitative structure-activity relationship (QSAR) analysis of various 5-substituted 2'-deoxyuridines with thymidine phosphorylase found that the catalytic efficiency is related to the inductive field constant of the substituent at the C5 position. nih.gov This implies that the electronic properties of the C5-substituent, such as the chlorovinyl group in this compound, directly influence its interaction with the enzyme and its subsequent phosphorolysis.

Biological Efficacy in Preclinical Models Excluding Clinical Data

Antiviral Activity Spectrum

The antiviral properties of 5-(1-Chlorovinyl)-dUrd have been evaluated in cell-based assays, with a particular focus on its activity against DNA viruses.

Inhibition of Orthopoxviruses (e.g., Vaccinia Virus) Replication in Cell Culture

Research has demonstrated that this compound is an inhibitor of vaccinia virus (VV) replication. In studies conducted on primary rabbit kidney (PRK) cells, this compound exhibited a 50% inhibitory concentration (IC₅₀) of 0.7 µg/mL against vaccinia virus. This indicates its potency in inhibiting the replication of this member of the orthopoxvirus genus in vitro.

Table 1: Inhibitory Effect of this compound and Related Compounds on Vaccinia Virus Replication in PRK Cells

Compound IC₅₀ (µg/mL)
5-Fluoro-dUrd 0.1
5-Chloro-dUrd 0.2
5-Bromo-dUrd 0.1
5-Iodo-dUrd 0.3
5-Vinyl-dUrd 0.4
This compound 0.7
(E)-5-(2-Bromovinyl)-dUrd 7

Data sourced from a 2002 review on Vaccinia Virus Inhibitors.

Comparative Antiviral Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) in Vitro

Specific data regarding the direct comparative antiviral efficacy of this compound against Herpes Simplex Virus Type 1 (HSV-1) in vitro were not available in the reviewed scientific literature. While structurally related compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its analogs, are known for their potent anti-HSV-1 activity, dedicated studies detailing the IC₅₀ or other efficacy metrics for this compound against HSV-1 could not be located.

Evaluation of Differential Antiviral Selectivity Against Other DNA Viruses

Beyond the data on vaccinia virus, specific research evaluating the differential antiviral selectivity of this compound against a broader range of other DNA viruses was not found in the available literature. Studies on related compounds, such as 5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine derivatives, have shown activity against varicella-zoster virus (VZV), another DNA virus. acs.org However, a comprehensive selectivity profile for the parent compound, this compound, is not documented in the searched sources.

Antitumor Activity in Mammalian Cellular Models

The potential of 5-substituted deoxyuridines as antitumor agents has been a subject of scientific investigation.

Inhibition of Leukemia Cell Proliferation (e.g., Murine Leukemia L1210 Cells)

Direct and specific data on the inhibitory concentration of this compound on the proliferation of murine leukemia L1210 cells could not be identified. However, a related derivative, 3′,5′-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine, has been shown to inhibit the growth of L1210 cancer cells with a 50% inhibitory concentration (IC₅₀) of 5.6 μM. acs.orgkuleuven.be This suggests that compounds with a chlorovinyl moiety at the 5-position of the deoxyuridine scaffold can possess cytostatic activity. The activity of the parent compound remains to be specifically reported.

Table 2: Antitumor Activity of a this compound Derivative Against Murine Leukemia L1210 Cells

Compound Cell Line IC₅₀ (µM)
3′,5′-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine L1210 5.6
This compound L1210 Data Not Available

Data for the derivative sourced from studies on 5-(1-halo-2-sulfonylvinyl) uracil (B121893) nucleosides. acs.orgkuleuven.be

Comparative Analysis of Antitumor Potency with Other 5-Substituted Deoxyuridines

A direct comparative analysis of the antitumor potency of this compound with other 5-substituted deoxyuridines is challenging due to the lack of specific antitumor data for this compound against cell lines like L1210. The suppressive action of many 5-substituted dUrd derivatives on tumor cell growth is linked to their conversion to 5'-monophosphates and subsequent inhibition of thymidylate synthetase.

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound5-(1-Chlorovinyl)-2'-deoxyuridine
BVDU(E)-5-(2-Bromovinyl)-2'-deoxyuridine
5-Fluoro-dUrd5-Fluoro-2'-deoxyuridine (B1346552)
5-Chloro-dUrd5-Chloro-2'-deoxyuridine
5-Bromo-dUrd5-Bromo-2'-deoxyuridine
5-Iodo-dUrd5-Iodo-2'-deoxyuridine
5-Vinyl-dUrd5-Vinyl-2'-deoxyuridine
VZVVaricella-Zoster Virus
HSV-1Herpes Simplex Virus Type 1
VVVaccinia Virus
L1210Murine Leukemia L1210
PRKPrimary Rabbit Kidney
IC₅₀50% Inhibitory Concentration

Cellular Selectivity and Differential Metabolic Impact

Assessment of Preferential Effects on Host Cell Nucleic Acid Metabolism versus Viral/Tumor Cell Metabolism

Preclinical research has provided data on the selectivity of this compound, particularly in the context of its antiviral properties. A comparative study evaluated the concentration of the compound required to inhibit viral replication against the concentration that affects normal host cell metabolism.

The findings indicate a lack of cellular selectivity for this compound. The concentration of the compound that inhibited normal host cell metabolism, as measured by the incorporation of dUrd into primary rabbit kidney (PRK) cell DNA, was found to be nearly identical to the concentration at which it exerted its antiviral effects against Herpes Simplex Virus Type 1 (HSV-1). nih.gov This suggests that the compound does not preferentially target viral processes over essential host cell functions.

The table below summarizes the comparative concentrations for the 50% inhibitory dose (ID50) against HSV-1 and the inhibition of dUrd incorporation in normal host cells.

CompoundID50 for HSV-1 (KOS) Replication (µg/mL)50% Inhibition of dUrd Incorporation in PRK Cell DNA (µg/mL)
This compound0.20.3

Data sourced from De Clercq et al., 1979.

This data demonstrates that this compound exhibits a narrow therapeutic window in this preclinical model, as the concentrations affecting viral and host cell metabolism are closely aligned.

Q & A

Q. What are the critical variables to consider when optimizing the synthesis of 5-(1-Chlorovinyl)-dUrd?

Methodological Answer: Synthesis optimization requires controlling variables such as reaction temperature, solvent purity, and stoichiometric ratios of precursors. Evidence from solubility and purity standards (e.g., solvent selection in polar aprotic solvents) should guide protocol design. Experimental data should be reported with SI units, material sources, and purity certifications to ensure reproducibility .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with primary literature and report deviations in chemical shift values or fragmentation patterns, ensuring alignment with established benchmarks .

Q. What are the best practices for designing in vitro assays to assess the compound’s antiviral activity?

Methodological Answer: Employ dose-response curves with serial dilutions to determine IC50 values. Include positive controls (e.g., acyclovir for herpesviruses) and negative controls (vehicle-only treatments). Ensure cell viability assays (e.g., MTT or ATP-based tests) are conducted in parallel to distinguish cytotoxic effects from antiviral activity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

Methodological Answer: Perform meta-analysis of existing studies to identify variables such as cell line origin (e.g., epithelial vs. hematopoietic), incubation time, and metabolic activation pathways. Use isogenic cell lines to isolate genetic factors influencing toxicity. Apply statistical tools like ANOVA to assess inter-study variability .

Q. What strategies enhance the reproducibility of pharmacokinetic studies for this compound?

Methodological Answer: Standardize protocols for animal models (e.g., strain, age, dosing regimen) and bioanalytical methods (e.g., LC-MS/MS for plasma concentration measurements). Publish raw chromatographic data, calibration curves, and sample preparation steps in supplementary materials to enable replication .

Q. How can computational modeling predict the interaction of this compound with viral polymerases?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of target polymerases (e.g., HSV-1 UL30). Validate predictions with mutagenesis studies targeting active-site residues. Report force field parameters and docking scores with statistical confidence intervals .

Q. What ethical considerations arise when sharing datasets containing sensitive biological activity data for this compound?

Methodological Answer: Implement de-identification protocols for cell line or patient-derived data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while using controlled-access repositories (e.g., EMBL-EBI) to balance open science with privacy concerns .

Q. How can researchers address discrepancies in reported metabolic stability of this compound across species?

Methodological Answer: Conduct interspecies hepatocyte microsome assays under identical incubation conditions (pH, temperature). Compare metabolic half-lives using LC-MS/MS and annotate cytochrome P450 isoforms involved. Cross-validate findings with in vivo pharmacokinetic studies .

Methodological and Analytical Considerations

Q. What literature review frameworks are most effective for identifying knowledge gaps in this compound research?

Methodological Answer: Use systematic review protocols with Scopus or PubMed filters (e.g., "this compound AND antiviral" restricted to 2015–2025). Map trends using bibliometric tools (e.g., VOSviewer) and prioritize studies reporting negative results or mechanistic contradictions .

Q. How should researchers document experimental failures or non-reproducible results for this compound?

Methodological Answer: Include detailed "failed experiment" logs in supplementary materials, specifying variables altered (e.g., pH adjustments, solvent swaps). Use open lab notebooks or platforms like Zenodo to share null findings, reducing publication bias and guiding future troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.